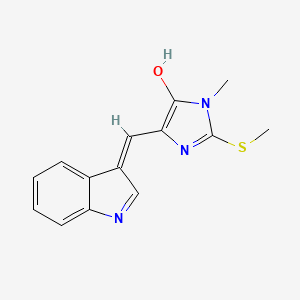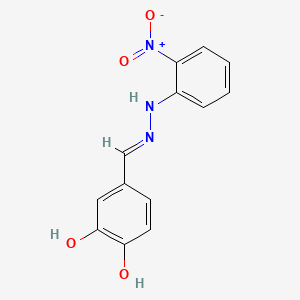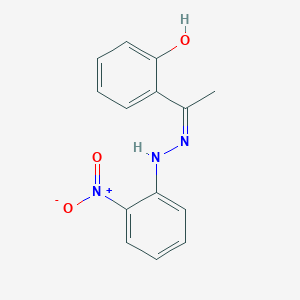![molecular formula C14H13N3O4 B1190925 1-[(E)-[(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]AMINO]-4,6-DIMETHYL-1,2-DIHYDROPYRIDIN-2-ONE](/img/structure/B1190925.png)
1-[(E)-[(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]AMINO]-4,6-DIMETHYL-1,2-DIHYDROPYRIDIN-2-ONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(E)-[(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]AMINO]-4,6-DIMETHYL-1,2-DIHYDROPYRIDIN-2-ONE is a complex organic compound that belongs to the class of Schiff bases Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(E)-[(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]AMINO]-4,6-DIMETHYL-1,2-DIHYDROPYRIDIN-2-ONE typically involves the following steps:
Condensation Reaction: The compound is synthesized through a condensation reaction between 2-hydroxy-5-nitrobenzaldehyde and 4,6-dimethyl-2-aminopyridine. The reaction is usually carried out in an ethanol solvent under reflux conditions.
Purification: The resulting product is then purified using recrystallization techniques to obtain the pure compound.
Industrial Production Methods
While the laboratory synthesis of this compound is well-documented, industrial production methods may involve scaling up the reaction conditions and optimizing the process for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(E)-[(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]AMINO]-4,6-DIMETHYL-1,2-DIHYDROPYRIDIN-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro and hydroxyl derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro and hydroxyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives that retain the core structure of the original compound but with different functional groups.
Applications De Recherche Scientifique
1-[(E)-[(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]AMINO]-4,6-DIMETHYL-1,2-DIHYDROPYRIDIN-2-ONE has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antimicrobial and anticancer agent. Its Schiff base structure allows it to interact with various biological targets.
Materials Science: The compound can be used in the synthesis of metal complexes, which have applications in catalysis and material development.
Analytical Chemistry: The compound can be used as a ligand in the development of sensors and analytical reagents.
Mécanisme D'action
The mechanism of action of 1-[(E)-[(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]AMINO]-4,6-DIMETHYL-1,2-DIHYDROPYRIDIN-2-ONE involves its ability to form stable complexes with metal ions. This interaction can inhibit the activity of certain enzymes and disrupt cellular processes. The compound’s nitro and hydroxyl groups also play a role in its biological activity, allowing it to interact with various molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **2-[(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]AMINO]-4,6-DIMETHYL-1,2-DIHYDROPYRIDIN-2-ONE
- **1-[(E)-[(2-HYDROXY-3-NITROPHENYL)METHYLIDENE]AMINO]-4,6-DIMETHYL-1,2-DIHYDROPYRIDIN-2-ONE
Uniqueness
1-[(E)-[(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]AMINO]-4,6-DIMETHYL-1,2-DIHYDROPYRIDIN-2-ONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both nitro and hydroxyl groups in the phenyl ring enhances its reactivity and potential for forming metal complexes.
Propriétés
Formule moléculaire |
C14H13N3O4 |
|---|---|
Poids moléculaire |
287.27g/mol |
Nom IUPAC |
1-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]-4,6-dimethylpyridin-2-one |
InChI |
InChI=1S/C14H13N3O4/c1-9-5-10(2)16(14(19)6-9)15-8-11-7-12(17(20)21)3-4-13(11)18/h3-8,18H,1-2H3/b15-8+ |
Clé InChI |
RJDBDQICTXNHKP-OVCLIPMQSA-N |
SMILES |
CC1=CC(=O)N(C(=C1)C)N=CC2=C(C=CC(=C2)[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(Z)-1-(2-Hydroxyphenyl)ethylideneamino]-2-(2-methylphenoxy)acetamide](/img/new.no-structure.jpg)

![2-[(3,5-dichloro-2-hydroxybenzylidene)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile](/img/structure/B1190847.png)
![N'-[4-(diethylamino)-2-hydroxybenzylidene]-2-methylbenzohydrazide](/img/structure/B1190851.png)
![N'-[4-(diethylamino)-2-hydroxybenzylidene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B1190854.png)
![4-bromo-N'-[4-(diethylamino)-2-hydroxybenzylidene]benzohydrazide](/img/structure/B1190855.png)
![2-chloro-N'-[1-(2,4-dihydroxyphenyl)ethylidene]benzohydrazide](/img/structure/B1190857.png)
![N'-[(1E)-1-(2,4-dihydroxyphenyl)ethylidene]-2-hydroxybenzohydrazide](/img/structure/B1190861.png)


